Product packaging for Sitamaquine(Cat. No.:CAS No. 57695-04-2)

Sitamaquine

Numéro de catalogue: B1681683
Numéro CAS: 57695-04-2
Poids moléculaire: 343.5 g/mol
Clé InChI: RVAKDGYPIVSYEU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Trajectory of 8-Aminoquinoline (B160924) Development in Leishmaniasis Research

The antileishmanial activity of 8-aminoquinolines was first recognized over five decades ago. Early investigations into a series of 6-methoxy-8-alkylpiperazinoalkylaminoquinoline derivatives demonstrated superior activity compared to pentavalent antimonials, alongside oral bioavailability against Leishmania donovani in hamster models. nih.govwikipedia.orgnih.gov This foundational work laid the groundwork for further exploration of this chemical class.

A pivotal moment in 8-aminoquinoline development was the collaborative antimalarial program in the United States between 1944 and 1950, which led to the synthesis of primaquine (B1584692). nih.govwikipedia.orgnih.govfishersci.pt Subsequent structure-activity relationship studies, particularly on methoxy- and hydroxy-substituted compounds in an L. tropica-macrophage model in vitro, highlighted primaquine's notable high activity. nih.govnih.gov Within this lineage, a compound initially designated WR6026, later named sitamaquine, emerged as exceptionally potent, demonstrating 708 times greater activity than meglumine (B1676163) antimoniate (Glucantime®) against L. donovani in hamsters. nih.govnih.gov Another significant 8-aminoquinoline, tafenoquine (B11912), a synthetic analogue of primaquine, has also been developed, primarily for malaria treatment. wikipedia.orgfishersci.be

Foundational Research Leading to this compound Investigation

This compound, also known by its code WR-6026, was discovered by the Walter Reed Army Institute of Research (WRAIR) in the United States. nih.govwikipedia.orgnih.govfishersci.pt Its initial synthesis was part of the broader antimalarial program that also yielded primaquine. nih.govwikipedia.orgnih.govfishersci.pt The identification of this compound as an antileishmanial agent was a direct outcome of extensive synthetic chemistry efforts undertaken at WRAIR, focusing on the 8-aminoquinoline scaffold.

Positioning of this compound within the Antileishmanial Drug Discovery Pipeline

This compound is an orally active 8-aminoquinoline analog that has been under development for the treatment of visceral leishmaniasis (VL), a severe form of the disease. nih.govwikipedia.orgnih.govfishersci.pt It was developed in collaboration with GlaxoSmithKline (UK) and was considered a promising candidate for VL treatment in endemic regions such as India and Africa. nih.govwikipedia.orgnih.govfishersci.pt Notably, this compound holds the distinction of being the second orally active antileishmanial drug to enter development, following miltefosine (B1683995). wikipedia.org

Table 1: this compound Efficacy in Phase II Clinical Trials for Visceral Leishmaniasis

RegionOverall Cure Rate (Day 180)Reference
Kenya83%
India87%

Despite its efficacy in VL, this compound did not show activity in experimental models of cutaneous leishmaniasis. nih.govwikipedia.orgnih.govfishersci.pt The progression of this compound's development has been characterized by a slower pace, partly due to the necessity of thoroughly evaluating its safety profile, particularly concerning potential methemoglobinemia and nephrotoxicity. wikipedia.orgfishersci.pt Reports indicate that further development of this compound was terminated in 2017 following observed side effects during phase 2b clinical trials.

The precise molecular targets of this compound within Leishmania parasites are not yet fully elucidated. nih.govwikipedia.orgnih.govfishersci.pt However, research indicates that this compound rapidly accumulates in acidic compartments of Leishmania parasites, primarily acidocalcisomes. nih.govwikipedia.orgnih.gov Interestingly, studies have shown that its antileishmanial action is not directly correlated with its accumulation level in these acidocalcisomes. Further investigations suggest that this compound potently inhibits respiratory chain complex II (succinate dehydrogenase), which in turn leads to an apoptosis-like cell death in Leishmania parasites.

This compound exhibits a relatively short elimination half-life of approximately 26 hours in humans. wikipedia.orgnih.govfishersci.pt This characteristic is considered advantageous as it may contribute to a lower likelihood of rapid resistance emergence. wikipedia.orgfishersci.pt Nevertheless, laboratory studies involving the selection of a this compound-resistant clone of L. donovani demonstrated a 5-fold reduction in susceptibility for promastigote forms and a 3-fold reduction for intramacrophage amastigote forms. wikipedia.orgnih.gov Importantly, these studies also indicated no observed cross-resistance with other antileishmanial agents, suggesting that alternative drugs could remain effective in cases of this compound resistance. wikipedia.org

Table 2: Key Physico-chemical and Biological Properties of this compound (Dihydrochloride)

PropertyValueReference
Chemical Formula (Free Base)CHNO
Chemical Formula (Dihydrochloride)CHNO.2HCl nih.govnih.gov
Molecular Weight (Free Base)343.51 g/mol
Molecular Weight (Dihydrochloride)415.43 g/mol nih.govnih.gov
Octanol/water partition coefficient (LogP)5.84 nih.govnih.gov
Solubility (Dihydrochloride)Water soluble (> 100 mg/ml at 25 °C), Ethanol soluble nih.gov
pKa (Quinoline nitrogen)4.2 nih.gov
pKa (Amine side chain)10.4 nih.gov

Table 3: In Vitro Antileishmanial Activity of this compound Dihydrochloride (B599025)

Parasite FormED Range (µM)Reference
Amastigotes2.9 to 19.0 nih.govwikipedia.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H33N3O B1681683 Sitamaquine CAS No. 57695-04-2

3D Structure

Interactive Chemical Structure Model





Propriétés

Key on ui mechanism of action

The mechanism of plasmodicidal action of sitamaquine is not completely understood. Like other quinoline derivatives, it is thought to inhibit heme polymerase activity. This results in accumulation of free heme, which is toxic to the parasites.

Numéro CAS

57695-04-2

Formule moléculaire

C21H33N3O

Poids moléculaire

343.5 g/mol

Nom IUPAC

N',N'-diethyl-N-(6-methoxy-4-methylquinolin-8-yl)hexane-1,6-diamine

InChI

InChI=1S/C21H33N3O/c1-5-24(6-2)14-10-8-7-9-12-22-20-16-18(25-4)15-19-17(3)11-13-23-21(19)20/h11,13,15-16,22H,5-10,12,14H2,1-4H3

Clé InChI

RVAKDGYPIVSYEU-UHFFFAOYSA-N

SMILES canonique

CCN(CC)CCCCCCNC1=CC(=CC2=C(C=CN=C12)C)OC

Apparence

Solid powder

Autres numéros CAS

57695-04-2
5330-29-0

Pictogrammes

Corrosive; Acute Toxic; Irritant

Pureté

>98% (or refer to the Certificate of Analysis)

Numéros CAS associés

5330-29-0 (di-hydrochloride)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

8-((6-(diethylamino)hexyl)amino)-6-methoxy-4-methylquinoline
8-(6-diethylaminohexylamino)-6-methoxy-4-methylquinoline dihydrochloride
8-aminoquinoline
8-quinolinamine
N,N-diethyl-N'-(6-methoxy-4-methyl-8-quinolinyl)-1,6- hexanediamine
sitamaquine
WR 006026
WR 6026
WR-006026
WR-6026
WR006026
WR6026

Origine du produit

United States

Molecular and Cellular Pharmacology of Sitamaquine in Leishmania Spp.

Mechanisms of Parasite Uptake and Intracellular Distribution

Evidence and Characterization of Energy-Dependent Efflux Mechanisms

Sitamaquine rapidly accumulates in Leishmania parasites, initially interacting with anionic phospholipids (B1166683) of the plasma membrane and then inserting into biological membranes through hydrophobic interactions with phospholipid acyl chains oup.comresearchgate.netscienceopen.com. This accumulation process is proposed to occur by diffusion along an electrical gradient and is sterol-independent oup.comresearchgate.netscienceopen.comsciengine.com. While this compound shows a transitory affinity for membranes, its primary location is found to be in the cytosol sciengine.comparasite-journal.orgresearchgate.net.

Crucially, an energy-dependent efflux mechanism for this compound has been demonstrated in Leishmania oup.comresearchgate.netsciengine.comparasite-journal.orgoup.com. Studies have shown that this compound efflux is significantly inhibited under energy-depleted conditions, such as in the absence of glucose, leading to a three-fold increase in intracellular this compound levels researchgate.netoup.com. This suggests the involvement of an as-yet uncharacterized transporter protein in mediating the efflux of the drug oup.comresearchgate.netparasite-journal.org. Interestingly, this compound has also been shown to overcome ABC (ATP-binding cassette) transporter-mediated resistance to other antileishmanial drugs like miltefosine (B1683995) and antimony, indicating its ability to modulate these efflux pumps without being a substrate itself for certain transporters like LMDR1 asm.org.

Elucidation of Proposed Molecular Targets and Pathways of Action

The leishmanicidal action of this compound is multifaceted, primarily involving the disruption of mitochondrial function and the induction of cellular stress, ultimately leading to parasite death.

Inhibition of Mitochondrial Respiratory Chain Complex II (Succinate Dehydrogenase)

A key molecular target identified for this compound is Complex II (succinate dehydrogenase, SDH) of the mitochondrial respiratory chain in Leishmania donovani promastigotes nih.govnih.govresearchgate.netresearchgate.netmedchemexpress.comresearchgate.netcaymanchem.comaxonmedchem.comasm.orgcsic.escapes.gov.br. This compound causes a dose-dependent inhibition of SDH activity in digitonin-permeabilized promastigotes nih.govnih.govresearchgate.netaxonmedchem.comasm.orgcsic.escapes.gov.br. This inhibition disrupts the normal electron flow within the parasite's mitochondria, which are essential for ATP production nih.govresearchgate.netresearchgate.net.

Impact on Intracellular ATP Levels and Mitochondrial Electrochemical Potential

The inhibition of Complex II by this compound directly leads to a significant drop in intracellular ATP levels in Leishmania parasites nih.govnih.govresearchgate.netcaymanchem.comasm.orgcsic.escapes.gov.br. Concurrently, this compound induces a decrease in the mitochondrial electrochemical potential (ΔΨm), signifying depolarization of the mitochondrial membrane scienceopen.comnih.govnih.govresearchgate.netcaymanchem.comasm.orgcsic.escapes.gov.br. This depolarization is a critical event, as mitochondrial oxidative phosphorylation is the primary source of ATP in Leishmania nih.gov.

Table 1: Impact of this compound on Leishmania donovani Mitochondrial Function

ParameterEffect of this compound (SQ) TreatmentReference
Mitochondrial Respiratory Chain Complex II (Succinate Dehydrogenase) ActivityDose-dependent inhibition nih.govnih.govresearchgate.netaxonmedchem.comasm.orgcsic.escapes.gov.br
Intracellular ATP LevelsSignificant decrease nih.govnih.govresearchgate.netcaymanchem.comasm.orgcsic.escapes.gov.br
Mitochondrial Electrochemical PotentialDecrease (depolarization) scienceopen.comnih.govnih.govresearchgate.netcaymanchem.comasm.orgcsic.escapes.gov.br

Intracellular Calcium Dysregulation and Triggering of Apoptosis-like Events

This compound treatment in Leishmania leads to increased intracellular Ca²⁺ levels nih.govnih.govresearchgate.netcaymanchem.comcsic.esasm.org. This calcium dysregulation, along with the other mitochondrial disturbances, triggers a cascade of events characteristic of apoptosis-like cell death in the parasites nih.govnih.govresearchgate.netresearchgate.netresearchgate.netcaymanchem.comcsic.escapes.gov.brasm.orgasm.orgasm.org. These events include externalization of phosphatidylserine (B164497), chromatin fragmentation (indicated by a higher percentage of cells with sub-G1 DNA content), and depolarization of the mitochondrial membrane potential nih.govnih.govresearchgate.netcaymanchem.comcsic.esasm.org.

Evaluation of Alternative Molecular Targeting Hypotheses (e.g., Heme Polymerase)

While the primary mechanism of action for this compound in Leishmania is strongly linked to mitochondrial dysfunction, particularly Complex II inhibition, some earlier hypotheses suggested alternative targets. Like other quinoline (B57606) derivatives, this compound was thought to inhibit heme polymerase activity, leading to the accumulation of free heme, which is toxic to parasites nih.govdrugbank.comscienceopen.com. However, the most robust and consistently reported mechanism of action in Leishmania specifically points to its effects on the mitochondrial respiratory chain nih.govnih.govresearchgate.netresearchgate.netmedchemexpress.comresearchgate.netcaymanchem.comaxonmedchem.comasm.orgcsic.escapes.gov.br.

In Vitro Antileishmanial Efficacy Studies of Sitamaquine

Efficacy against Various Leishmania Species (e.g., L. donovani, L. major, L. infantum)

Recent in vitro evaluations have confirmed the broad-spectrum antileishmanial activity of sitamaquine dihydrochloride (B599025) against various Leishmania species. Its efficacy has been observed across species responsible for visceral leishmaniasis (VL), such as Leishmania donovani and Leishmania infantum, and cutaneous leishmaniasis (CL), including Leishmania major, Leishmania aethiopica, Leishmania mexicana, and Leishmania panamensis nih.govfrontiersin.orgsciengine.comscienceopen.com.

Studies have reported half-maximal effective concentrations (ED50/EC50) against amastigotes, the intracellular form of the parasite, ranging from 2.9 to 19.0 µM nih.govsciengine.comscienceopen.com. This range highlights its potent activity against the clinically relevant stage of the parasite residing within host macrophages. For instance, this compound has shown activity against L. donovani amastigotes with ED50 values around 2.1 µM nih.gov. Against L. major, EC50 values of 5.3 µM for intracellular amastigotes have been reported frontiersin.orgfrontiersin.org.

Determination of Half-Maximal Effective Concentrations (ED50/EC50) against Different Parasite Forms (e.g., Amastigotes, Promastigotes)

The efficacy of this compound is typically quantified by its half-maximal effective concentration (EC50 or ED50), which represents the concentration required to inhibit parasite growth by 50%. These values are determined for both the extracellular promastigote and intracellular amastigote forms of the parasite. The Alamar Blue method is a commonly used assay for calculating EC50 values in vitro nih.govasm.org.

Generally, intracellular amastigotes are found to be more susceptible to this compound than promastigotes nih.gov. This stage-specific difference in susceptibility is a consistent observation for this compound and other antileishmanial drugs nih.gov. For L. donovani, mean ED50 values were reported as 2.1 ± 0.2 µM for intracellular amastigotes and 17.7 ± 1.0 µM for promastigotes nih.gov.

The following table summarizes reported ED50/EC50 values for this compound against various Leishmania species and parasite forms:

Leishmania SpeciesParasite FormEC50/ED50 (µM)Reference
L. donovaniIntracellular Amastigotes2.1 ± 0.2 nih.gov
L. donovaniPromastigotes17.7 ± 1.0 nih.gov
L. donovaniAmastigotes2.9 - 19.0 nih.govsciengine.comscienceopen.com
L. donovani (HU3)Promastigotes6.3 frontiersin.org
L. donovani (BHU3)Promastigotes11.4 frontiersin.org
L. donovani (BHU11)Promastigotes16 frontiersin.org
L. donovaniPromastigotes39.9 frontiersin.org
L. donovaniIntracellular Amastigotes8.8 frontiersin.org
L. majorIntracellular Amastigotes5.3 frontiersin.orgfrontiersin.org
L. majorPromastigotes28.3 frontiersin.orgfrontiersin.org
L. major (wild-type)Intracellular Amastigotes4.3 ± 0.6 asm.org
L. major (AP3δ-null)Intracellular Amastigotes3.9 ± 0.4 asm.org
L. infantumPromastigotes9.5 - 19.8 nih.govasm.org
L. aethiopicaPromastigotes53.6 frontiersin.orgfrontiersin.org
L. aethiopicaIntracellular Amastigotes15.4 frontiersin.orgfrontiersin.org
L. mexicana (LV4)Promastigotes30.9 frontiersin.orgfrontiersin.org
L. mexicana (LV4)Intracellular Amastigotes18.9 frontiersin.orgfrontiersin.org
L. mexicana (BEL21)Promastigotes6.1 frontiersin.org
L. panamensisPromastigotes36.6 frontiersin.org
L. panamensisIntracellular Amastigotes5.5 frontiersin.org
L. amazonensisPromastigotes25.8 frontiersin.org
L. amazonensisIntracellular AmastigotesNo activity frontiersin.org

Comparative Susceptibility Profiles and Species-Specific Responses

Interestingly, research indicates that the sensitivity of Leishmania species to this compound does not correlate with the drug's accumulation levels within the parasites asm.orgnih.gov. This suggests that differences in drug uptake or intracellular concentration are not the sole determinants of variable susceptibility.

In terms of resistance, in vitro drug pressure experiments have shown that L. donovani can develop a reduced susceptibility to this compound, with a reported 5-fold loss of susceptibility in resistant clones nih.govscienceopen.com. However, it has been noted that this resistance does not confer cross-resistance to other antileishmanial agents, implying that other drugs could still be effective in cases of this compound resistance sciengine.comscienceopen.com.

Influence of Culture Conditions and Protein Interactions on In Vitro Activity

The in vitro activity of this compound can be influenced by various factors, including the culture environment and interactions with biological components. Studies have shown that the antileishmanial action of this compound on L. donovani promastigotes is diminished when the amount of protein in the culture medium is increased oup.comoup.com. This suggests that serum proteins present in the medium may act as a reservoir for this compound, potentially reducing the free drug concentration available to the parasites oup.comoup.com.

At a cellular level, this compound interacts with the parasite's biological membranes. It has been demonstrated to initially interact with phospholipid anionic polar head groups and subsequently with phospholipid acyl chains, facilitating its insertion into the membrane oup.comoup.comresearchgate.net. Importantly, the accumulation of this compound within Leishmania parasites has been found to be a sterol-independent diffusion process oup.comoup.comresearchgate.netoup.com.

Once internalized, this compound rapidly accumulates in acidic compartments of Leishmania species, predominantly acidocalcisomes sciengine.comasm.orgnih.gov. While this accumulation leads to the alkalization of these acidic vesicles and a rapid collapse of the mitochondrial inner membrane potential, studies have provided clear evidence that the antileishmanial action of this compound is not directly mediated by its accumulation in acidocalcisomes sciengine.comasm.orgnih.gov. The drug also induces a fast and irreversible bioenergetic collapse in L. donovani promastigotes, leading to a decrease in intracellular ATP levels nih.gov. Furthermore, a rapid efflux of this compound from the parasites has been observed, which is an energy-dependent mechanism oup.comoup.comresearchgate.net. This suggests the involvement of an as-yet uncharacterized transporter responsible for drug efflux oup.com.

Pre Clinical in Vivo Efficacy Assessments of Sitamaquine in Leishmaniasis Animal Models

Efficacy in Visceral Leishmaniasis Animal Models (e.g., Hamster Models of L. donovani Infection)

The Syrian golden hamster (Mesocricetus auratus) is widely regarded as the most suitable experimental model for visceral leishmaniasis (VL) because the clinicopathological features of the infection in this animal closely mimic those of human disease. nih.govscielo.brijmr.org.in Consequently, it has been a primary model for assessing the in vivo efficacy of sitamaquine against Leishmania donovani, the causative agent of VL.

Early research into 8-aminoquinolines demonstrated their potential against L. donovani in hamster models. Studies revealed that certain derivatives had higher activity and oral availability compared to the standard pentavalent antimonials. nih.gov this compound, then known as WR6026, emerged as a particularly potent compound within this class. In a notable study, this compound was found to be approximately 708 times more active than meglumine (B1676163) antimoniate when tested against L. donovani infection in hamsters. scienceopen.com This high level of activity positioned this compound as a promising oral drug candidate for VL, a disease for which treatment options have historically been limited and often involve parenteral administration. nih.govscienceopen.com The successful results observed in these preclinical hamster models were instrumental in advancing this compound into clinical trials. researchgate.netnih.gov

Table 1: Summary of this compound Efficacy in Visceral Leishmaniasis Hamster Model

Animal Model Parasite Species Key Finding Reference
Syrian Golden Hamster (Mesocricetus auratus) Leishmania donovani Showed higher oral activity than pentavalent antimonials. nih.gov

Evaluation in Cutaneous Leishmaniasis Animal Models (e.g., Murine Models of L. major Infection)

In contrast to its pronounced efficacy in visceral leishmaniasis models, this compound has not demonstrated activity in animal models of cutaneous leishmaniasis (CL). nih.govscienceopen.comresearchgate.net The primary model for Old World CL involves infecting susceptible mouse strains, such as BALB/c, with Leishmania major. This model is well-characterized for studying lesion development and parasite burden. nih.gov

Table 2: Summary of this compound Efficacy in Cutaneous Leishmaniasis Murine Model

Animal Model Parasite Species Formulation Key Finding Reference
BALB/c Mouse Leishmania major Topical Did not slow lesion progression. scienceopen.comnih.gov

Methodological Considerations for Selection and Application of Relevant Animal Models in Antileishmanial Drug Research

The selection and application of appropriate animal models are fundamental to the success of antileishmanial drug discovery and pre-clinical development. nih.govnih.gov An ideal animal model should mimic the pathological and immunological characteristics of the human disease as closely as possible to ensure that findings are translatable to clinical settings. ijmr.org.innih.govplos.org However, no single animal model perfectly reproduces all aspects of human leishmaniasis, making careful selection based on the research question essential. scielo.brnih.gov

Key factors that influence the outcome of in vivo studies include the host species and its genetic background, the parasite species and strain, the inoculum size, and the route of administration. nih.govnih.govresearchgate.net For visceral leishmaniasis, the hamster is often preferred for its high susceptibility and clinical presentation similar to humans. nih.govscielo.br For cutaneous leishmaniasis, various mouse strains are used, with the choice depending on the desired immunological response; for instance, BALB/c mice typically mount a Th2-biased response to L. major, leading to non-healing lesions, whereas C57BL/6 mice exhibit a healing Th1 response. researchgate.net

Despite their necessity, the use of animal models presents significant challenges. There is often poor translation of efficacy from rodent models to human disease, which can be attributed to biological differences between species. mdpi.comfrontiersin.org Furthermore, a systematic review of animal experiments in leishmaniasis drug development highlighted common issues such as poor study design, lack of methodological detail, and insufficient ethical review, which can compromise the quality and replicability of the research. nih.govresearchgate.net To improve the predictive value and ethical standards of preclinical research, there is a growing emphasis on the principles of the Three Rs (Replacement, Reduction, and Refinement) and on more rigorous and transparent reporting of experimental protocols and findings. plos.orgijrpc.com

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
This compound dihydrochloride (B599025)

Pharmacokinetic and Metabolic Research of Sitamaquine Pre Clinical

Absorption, Distribution, and Elimination Profiles in Animal Models

Sitamaquine is recognized as an orally active compound, a significant advantage for potential therapeutic use uni.lunih.govpharmakb.com. While detailed quantitative absorption, distribution, and elimination profiles in various animal models are not comprehensively detailed in the provided literature snippets, pharmacokinetic studies have been conducted to characterize its profile. Research indicates that this compound's accumulation within Leishmania parasites, the target organisms, occurs rapidly via a diffusion process driven by an electrical gradient. This involves an initial electrostatic interaction between the positively charged this compound and the anionic polar head groups of membrane phospholipids (B1166683), followed by hydrophobic insertion of the drug's quinoline (B57606) ring into the lipid monolayer uni.lupharmakb.com. This specific mechanism describes the drug's uptake by the parasite, which is distinct from its systemic absorption and distribution within the host animal.

Identification and Structural Characterization of this compound Metabolites in Experimental Systems

Metabolic studies of this compound have identified several breakdown products in experimental systems. Investigations utilizing a rat hepatic microsomal system, an in vitro experimental model, revealed the presence of two primary metabolites nih.gov. These metabolites were structurally characterized as 8-(-6-ethylaminohexylamino)-6-methoxy-lepidine and 8-(-6-diethylaminohexylamino)-6-methoxy-4-hydroxy-methyl-quinoline nih.gov. The formation of both metabolites was found to be dependent on the presence of NADPH nih.gov. Additionally, a major urinary metabolite, identified as 4-CHOH, has been reported from human studies.

Table 1: Identified this compound Metabolites

Metabolite NameExperimental SystemFormation Dependency
8-(-6-ethylaminohexylamino)-6-methoxy-lepidineRat hepatic microsomal systemNADPH-dependent
8-(-6-diethylaminohexylamino)-6-methoxy-4-hydroxy-methyl-quinolineRat hepatic microsomal systemNADPH-dependent
4-CHOH (major urinary metabolite)Human (urinary studies)Not specified

Elucidation of Enzymatic Pathways Involved in this compound Metabolism (e.g., Cytochrome P450 Isozymes)

The metabolism of this compound, particularly the formation of the two identified metabolites in the rat hepatic microsomal system, appears to be catalyzed by different cytochrome P450 (CYP) isozymes nih.gov. Cytochrome P450 enzymes constitute a superfamily of hemoprotein enzymes predominantly located in the endoplasmic reticulum of liver tissue, playing a crucial role in the oxidative biotransformation (Phase I metabolism) of a vast array of endogenous and exogenous compounds, including many drugs. These enzymes are known as mixed-function oxidases or mono-oxygenases, and their catalytic activity is often NADPH-dependent, consistent with the observed metabolism of this compound nih.gov. While the specific CYP isozymes involved in this compound's metabolism are not explicitly detailed in the provided information, the involvement of different P450 isozymes highlights the enzymatic nature of its biotransformation nih.gov.

Investigative Studies on the Antileishmanial Activity of this compound Metabolites

Despite the identification and characterization of this compound metabolites, the antileishmanial activity of these metabolites remains unknown uni.lunih.gov. Further research would be required to determine if these metabolic products retain any significant pharmacological activity against Leishmania parasites.

Molecular Mechanisms of Leishmania Resistance to Sitamaquine

In Vitro Selection and Characterization of Sitamaquine-Resistant Leishmania Clones

The study of this compound resistance has been significantly advanced through the in vitro selection of resistant Leishmania clones. A notable example is the Leishmania donovani promastigote line, designated SITA-160R, which was developed through a process of continuous stepwise drug pressure using 160 µM this compound. nih.govwikipedia.orgwikipedia.org

Characterization of the SITA-160R line revealed a substantial increase in its resistance profile compared to the wild-type (WT) line. Specifically, the SITA-160R line demonstrated approximately five times higher resistance to this compound in its promastigote form and three times higher resistance in its intramacrophage amastigote form, as measured by IC50 values. nih.govwikipedia.org

A critical finding regarding this selected resistant clone is the stability of its resistance phenotype. The SITA-160R line maintained its resistance even after being subcultured for extended periods in drug-free medium or following in vivo passage, suggesting a stable genetic or epigenetic adaptation. nih.govwikipedia.orgwikipedia.org In terms of infectivity, the SITA-160R line retained its ability to infect murine peritoneal macrophages in vitro similarly to the WT line. However, its infectivity was observed to be lower in Balb/C mice in vivo, which could imply a reduced transmission potential of resistant parasites in a natural setting. nih.govwikipedia.orgwikipedia.org

Table 1: this compound IC50 Values for Wild-Type and Resistant L. donovani Strains

Parasite FormWild-Type (WT) IC50 (µM)SITA-160R IC50 (µM)Fold Resistance (SITA-160R / WT)
Promastigote~32.0 (estimated from 5-fold resistance) nih.govwikipedia.org160 nih.govwikipedia.org~5 nih.govwikipedia.org
Intramacrophage Amastigote~53.3 (estimated from 3-fold resistance) nih.govwikipedia.org160 nih.govwikipedia.org~3 nih.govwikipedia.org

Alterations in Drug Accumulation and Efflux in Resistant Parasite Strains

Changes in drug accumulation and efflux play a significant role in the development of this compound resistance in Leishmania. Studies have shown a marked difference in this compound accumulation between sensitive and resistant strains. In wild-type L. donovani promastigotes, this compound accumulated approximately 10-fold more in the cytosol compared to membranes. In contrast, in this compound-resistant (Sita-R160) promastigotes, the cytosolic accumulation was considerably lower, at about 1.4-fold. wikipedia.org

The mechanism of this compound accumulation in wild-type parasites is a concentration-dependent process. However, in Sita-R160 strains, a saturation of this compound accumulation was observed, which suggests either a reduction in drug uptake or an increase in drug efflux. wikipedia.org While this compound uptake into Leishmania is known to occur via an electrical gradient, involving initial interaction with anionic membrane phospholipids (B1166683) and subsequent hydrophobic insertion into the plasma membrane (a process that is energy- and sterol-independent), lipidomic analysis indicated that the observed resistance was not due to a decrease in the rate of membrane negative phospholipids in Sita-R160, thereby ruling out reduced uptake through this specific mechanism. nih.govwikipedia.orgwikipedia.orgmims.com

An energy-dependent efflux mechanism for this compound has been identified, although the precise protein responsible for this efflux has yet to be fully elucidated. nih.govwikipedia.orgmims.com This energy-dependent efflux likely contributes to the reduced intracellular accumulation observed in resistant parasites.

Role of ATP-Binding Cassette (ABC) Transporters in this compound Resistance

ATP-Binding Cassette (ABC) transporters are a superfamily of proteins frequently implicated in multidrug resistance in various microorganisms, including Leishmania. wikipedia.org Several Leishmania ABCG subfamily members have been functionally characterized for their role in this compound resistance.

LABCG4: This transporter is localized at the plasma membrane of the parasite. It is involved in the translocation of phosphatidylcholine (PC) analogues and has been shown to confer resistance to alkyl phospholipids. Importantly, LABCG4 also contributes to this compound resistance. fishersci.camims.comfishersci.nl

LABCG6: Similar to LABCG4, LABCG6 is found at the plasma membrane and is involved in phospholipid trafficking. Its overexpression leads to reduced accumulation of phospholipid analogues, including those of PC, phosphatidylethanolamine (B1630911) (PE), and phosphatidylserine (B164497) (PS). Overexpression of LABCG6 has been demonstrated to confer resistance to miltefosine (B1683995), camptothecin, and this compound by decreasing the intracellular concentration of these drugs. wikipedia.orgfishersci.ca

In contrast to LABCG4 and LABCG6, another ABC transporter, LABCG2, does not confer resistance to this compound, miltefosine, perifosine, or chloroquine. However, LABCG2 has been shown to be involved in resistance to antimony. mims.comwikidoc.org

Modifications in Parasite Lipid Metabolism and Sterol Biosynthesis in Resistant Phenotypes

Modifications in parasite lipid metabolism and sterol biosynthesis pathways are significant adaptations observed in Leishmania strains resistant to this compound. Studies on this compound-resistant L. donovani (Sita-R160) have revealed that both sterol and phospholipid metabolisms are profoundly affected. wikipedia.org

Specific alterations identified include a potential link between this compound resistance and changes in the activities of phosphatidylethanolamine-N-methyl-transferase and choline (B1196258) kinase. wikipedia.org Furthermore, a decrease in cholesterol uptake and a reduction in ergosterol (B1671047) biosynthesis have been noted in this compound-resistant Leishmania. wikipedia.orgfishersci.nlwikidata.org This contrasts with observations in other drug-resistant Leishmania strains, where, for instance, miltefosine-resistant parasites may exhibit increased cholesterol levels, and some amphotericin B-resistant strains show elevated ergosterol. wikidata.org These distinct lipid and sterol profile changes underscore the diverse adaptive mechanisms employed by Leishmania against different antileishmanial agents.

Proteomic and Other Molecular Adaptations Associated with this compound Resistance

Beyond specific transporter and metabolic changes, Leishmania parasites employ broader molecular adaptations to develop drug resistance. Preliminary proteomic analyses of this compound-resistant L. donovani (Sita-160R) have indicated distinct protein profiles when compared to wild-type strains, although these differences require further detailed characterization to identify specific proteins involved. wikipedia.org

Analysis of Cross-Resistance Patterns with Other Classes of Antileishmanial Agents

The analysis of cross-resistance patterns is vital for understanding the clinical implications of this compound resistance and for guiding combination therapy strategies. In the in vitro selected L. donovani SITA-160R line, a significant finding was the absence of broad cross-resistance with other major classes of antileishmanial agents. nih.govwikipedia.orgwikipedia.orgwikipedia.orgamericanelements.com This suggests that if resistance to this compound were to emerge in a clinical setting, other existing antileishmanial drugs might still be effective treatment options.

However, a more nuanced picture emerges when examining the role of specific ABC transporters. While the general phenotypic observation indicated no broad cross-resistance, specific ATP-Binding Cassette (ABC) transporters, namely LABCG4 and LABCG6, have been shown to confer resistance to both this compound and miltefosine when overexpressed. wikipedia.orgfishersci.camims.com This indicates a shared efflux mechanism for these two drugs, mediated by these particular transporters, representing a form of mechanistic cross-resistance. In contrast, another ABC transporter, LABCG2, which is involved in antimony resistance, does not confer resistance to this compound, miltefosine, perifosine, or chloroquine. mims.comwikidoc.org

Table 2: Cross-Resistance Patterns of this compound-Resistant Leishmania

Drug Class/AgentCross-Resistance with this compoundMediating Factor (if known)Reference
Other Antileishmanial Agents (General)No broad cross-resistance observed in SITA-160R cloneN/A nih.govwikipedia.orgwikipedia.orgwikipedia.orgamericanelements.com
MiltefosineYes (mechanistic)LABCG4, LABCG6 (ABC transporters) wikipedia.orgfishersci.camims.com
AntimonialsNo (LABCG2 does not confer)N/A (LABCG2 confers Sb resistance, not this compound) mims.comwikidoc.org
CamptothecinYes (mechanistic)LABCG6 (ABC transporter) fishersci.ca
PerifosineNo (LABCG2 does not confer)N/A mims.comwikidoc.org
ChloroquineNo (LABCG2 does not confer)N/A mims.comwikidoc.org

Structure Activity Relationship Sar and Analog Development of Sitamaquine

Analysis of the Influence of the 8-Aminoquinoline (B160924) Scaffold on Antileishmanial Activity

The 8-aminoquinoline scaffold forms the fundamental core of Sitamaquine and a broader class of antiprotozoal drugs mims.com. The antileishmanial activity of 8-aminoquinolines was recognized over five decades ago, with early studies demonstrating the efficacy of derivatives like primaquine (B1584692) wikipedia.orgwikipedia.org.

Key structural features of the 8-aminoquinoline scaffold influencing antileishmanial activity include:

Position 8-Amino Group: The presence of an amino group at position 8 of the quinoline (B57606) ring is fundamental to this class of compounds mims.comwikipedia.org.

6-Oxygen Function: Research indicates that the presence of an oxygen function at position 6, such as the 6-methoxy group found in this compound, significantly enhances antileishmanial activity wikipedia.orgwikipedia.org.

4-Methyl Group: The introduction of a methyl group at position 4 of the quinoline ring, as seen in this compound (a 4-methyl-6-methoxy-8-aminoquinoline, also known as a lepidine derivative), has been shown to markedly improve antileishmanial effectiveness in primaquine analogs wikipedia.orgfishersci.ie.

Substituents at other positions: In contrast, the introduction of groups at position 7 generally leads to a loss of activity, and substituents at position 3 tend to lower both activity and toxicity wikipedia.org.

The mechanism of action of 8-aminoquinolines, including this compound, is still under investigation, but significant insights have been gained. This compound has been shown to cause oxidative stress in Leishmania donovani promastigotes by specifically targeting succinate (B1194679) dehydrogenase (Complex II) of the mitochondrial respiratory chain wikipedia.orgebi.ac.ukcenmed.comnih.gov. This inhibition leads to a reduction in intracellular ATP levels and a decrease in the mitochondrial electrochemical potential, ultimately triggering an apoptosis-like death in the parasites wikipedia.orgcenmed.comnih.gov. This compound rapidly accumulates within Leishmania parasites via diffusion along an electrical gradient and is concentrated in the cytosol through an energy- and sterol-independent process wikipedia.orgebi.ac.uk. However, its affinity for membranes is transient, and an energy-dependent efflux mechanism has been observed, suggesting the involvement of an as-yet-uncharacterized transporter wikipedia.org.

Research on Design and Synthesis of this compound Analogs for Enhanced Efficacy or Targeted Action

The synthesis of this compound itself was a notable achievement in the development of 8-aminoquinoline antimalarials and subsequently antileishmanials wikipedia.orgmims.comresearchgate.net. Ongoing research aims to develop new 8-aminoquinoline derivatives that offer enhanced efficacy, reduced toxicity, or more targeted action against Leishmania parasites cenmed.com.

Efforts in analog development have explored various modifications to the 8-aminoquinoline scaffold:

Side Chain Modifications: Early studies demonstrated that 6-methoxy-8-alkylpiperazinoalkylaminoquinoline derivatives exhibited superior activity and oral bioavailability against L. donovani compared to pentavalent antimonials wikipedia.org. The specific 6-diethylaminohexylamino group at position 8 in this compound was identified as highly effective wikipedia.orgfishersci.ie.

Quinolines with Modified Scaffolds: While not direct this compound analogs, studies on 2-substituted quinolines have shown promise as a source of novel antileishmanial drugs. Notably, some 2-substituted quinolines have demonstrated activity against this compound-resistant L. donovani lines, suggesting distinct molecular targets and offering avenues for overcoming potential drug resistance ebi.ac.ukmybiosource.com. Other quinoline derivatives, such as 6-methoxy-4-methyl-N-[6-(substituted-1-piperazinyl)hexyl]-8-quinolinamines, have also been reported to possess antileishmanial activity ebi.ac.uk.

Metal Complexes: Investigations into metal complexes of 8-aminoquinoline-5-substituted uracils (e.g., iodo and nitro derivatives) have revealed antimalarial and antimicrobial activities, indicating potential for broader therapeutic applications or as scaffolds for new antileishmanial analogs wikipedia.orgfishersci.pt.

Stereoselective Analogs: Another 8-aminoquinoline, NPC1161, has shown comparable in vivo activity against L. donovani to this compound, with observed stereoselective differences in both activity and toxicity, suggesting that specific enantiomers might offer improved therapeutic profiles fishersci.benih.gov.

The metabolism of this compound has also been studied, with two major metabolites identified in rat liver microsomes: 8-(-6-ethylaminohexylamino)-6-methoxy-lepidine and 8-(-6-diethylaminohexylamino)-6-methoxy-4-hydroxy-methyl-quinoline. These metabolic transformations are catalyzed by cytochrome P450 isozymes, with side chain oxidation and 5-hydroxylation being important steps in the metabolic pathway. However, the antileishmanial activity of these metabolites is currently unknown mims.commybiosource.comfishersci.be.

Antileishmanial Activity of this compound and Related Compounds

The following table summarizes reported antileishmanial activity data for this compound and other relevant compounds, illustrating their efficacy against Leishmania parasites.

Compound NameTarget Parasite/FormActivity MeasureValue (µM)Relative Activity (vs. MA)Reference
This compoundLeishmania amastigotesED502.9 - 19.0- wikipedia.orgciteab.com
This compoundL. donovani (hamsters)Efficacy-708x more active wikipedia.orgmims.com
Tafenoquine (B11912)Leishmania species (including L. donovani amastigotes)IC500.1 - 4.0- nih.gov
TafenoquineL. donovani (BALB/c mice)ED501.2 - 3.5 mg/kg for 5 days- nih.gov

Note: MA refers to Meglumine (B1676163) Antimoniate.

Combination Chemotherapy Strategies in Leishmaniasis Research Involving Sitamaquine

In Vitro Synergy Studies with Other Established Antileishmanial Agents (e.g., Miltefosine (B1683995), Antimonials)

In vitro studies have investigated the interactions between sitamaquine and several established antileishmanial agents against Leishmania donovani amastigotes in peritoneal mouse macrophages oup.comnih.govresearchgate.netoup.com. The results classify these interactions based on fractional inhibitory concentrations (FICs) and sum FICs (∑FICs), where a mean ∑FIC ≤ 0.5 indicates synergy, >0.5 to ≤4 indicates indifference, and >4 indicates antagonism nih.govresearchgate.net.

Despite the indifferent interactions with some agents, this compound demonstrated in vitro activity against L. donovani isolates that were resistant to sodium stibogluconate (B12781985) oup.comnih.govresearchgate.netoup.com. This suggests its potential utility in treating cases where antimony resistance is a concern.

Table 1: In Vitro Interaction Classification of this compound with Antileishmanial Agents

CombinationEC₅₀ ∑FIC RangeEC₉₀ ∑FIC RangeInteraction Classification (EC₅₀)Interaction Classification (EC₉₀)Reference
This compound/Pentamidine0.5 - 0.60.3 - 0.7SynergisticSynergistic oup.comnih.govresearchgate.netoup.com
This compound/Amphotericin B0.8 - 1.40.8 - 1.0IndifferentIndifferent oup.comnih.govresearchgate.netoup.com
This compound/Sodium Stibogluconate0.9 - 1.40.9 - 1.3IndifferentIndifferent oup.comnih.govresearchgate.netoup.com
This compound/Paromomycin0.9 - 2.01.5 - 1.7IndifferentIndifferent oup.comnih.govresearchgate.netoup.com
This compound/Miltefosine1.0 - 1.10.6 - 1.7IndifferentIndifferent oup.comnih.govresearchgate.netoup.comasm.org

Pre-clinical Evaluations of this compound-Based Combination Regimens in Animal Models

While in vitro studies provide a foundational understanding of drug interactions, detailed preclinical evaluations of this compound-based combination regimens in animal models are less extensively documented in the provided literature. However, the in vitro data on drug combinations are considered to expand the preclinical data and lay the groundwork for future studies as antileishmanial chemotherapy increasingly moves towards multidrug treatment regimens oup.comnih.gov.

Strategies for Overcoming ABC Transporter-Mediated Drug Resistance through Combination Approaches

Drug resistance, particularly to miltefosine and antimonials, poses a significant challenge in leishmaniasis treatment nih.govasm.orgfrontiersin.org. A key mechanism of resistance involves the overexpression of ATP-binding cassette (ABC) transporters, such as LMDR1/LABCB4 and MRPA/LABCC3, which actively pump drugs out of the parasite, thereby decreasing intracellular drug accumulation nih.govasm.orgfrontiersin.orgresearchgate.net.

This compound has shown considerable promise in overcoming this ABC transporter-mediated drug resistance nih.govasm.orgasm.org. Studies have demonstrated that non-leishmanicidal concentrations of this compound can effectively reverse miltefosine resistance in a multidrug-resistant Leishmania tropica line that overexpresses LMDR1 nih.govasm.org. This reversal effect is attributed to this compound's ability to modulate the LMDR1-mediated efflux of miltefosine nih.gov. Importantly, this compound itself is not a substrate of LMDR1, meaning the transporter does not affect this compound accumulation or sensitivity within the parasite nih.gov. Molecular docking studies on a three-dimensional homology model of LMDR1 have indicated different preferential binding sites for this compound and miltefosine, which may explain their distinct interactions nih.gov.

Beyond miltefosine resistance, this compound has also been shown to modulate antimony resistance mediated by MRPA/LABCC3, another ABC transporter implicated in both experimental and clinical antimony resistance in Leishmania nih.govasm.org. The observed greater effect of this compound on miltefosine resistance modulation, coupled with its leishmanicidal activity, positions it as a compelling candidate for future clinical use in combination therapies aimed at overcoming resistance asm.org.

These findings strongly suggest that combining this compound with miltefosine or antimony could be a strategic approach to prevent the emergence of resistance mediated by these crucial membrane transporters in Leishmania parasites nih.govasm.orgasm.org.

Theoretical Frameworks for Preventing Resistance Emergence via Combination Therapy

The theoretical underpinnings for employing combination therapy in leishmaniasis are rooted in the principle of delaying or preventing the emergence of drug resistance and potentially shortening treatment durations dndi.org. Monotherapy, especially with drugs possessing a long half-life, can exert sustained selective pressure on parasite populations, thereby increasing the likelihood of resistance development nih.govparasite-journal.org. Miltefosine, despite its effectiveness as an oral drug, has a long half-life, which has been linked to the potential for selecting resistant Leishmania isolates nih.govparasite-journal.org. This concern has led to proposals for miltefosine to be used in combination with other agents, such as liposomal amphotericin B (AmBisome®), to prevent resistance to both drugs nih.govparasite-journal.orgsciengine.comresearchgate.net.

In contrast, this compound possesses a short elimination half-life in mammals, which is considered a favorable characteristic for reducing the probability of rapid resistance emergence nih.govparasite-journal.orgnih.govsciengine.comscienceopen.com. This inherent pharmacokinetic property, combined with its demonstrated ability to modulate ABC transporter-mediated resistance to other drugs like miltefosine and antimony, provides a strong theoretical basis for its inclusion in combination regimens nih.govasm.orgasm.org. By combining drugs with different mechanisms of action and pharmacokinetic profiles, the probability of parasites simultaneously developing resistance to multiple agents is significantly reduced.

The strategy involves leveraging this compound's capacity to interfere with drug efflux mechanisms, thereby restoring or enhancing the efficacy of partner drugs that might otherwise be compromised by transporter-mediated resistance nih.govasm.org. This approach not only aims to treat current infections more effectively but also to safeguard the long-term utility of existing and new antileishmanial drugs. Continuous surveillance of emerging drug resistance patterns is crucial to inform and adapt these combination therapy strategies, especially in endemic regions where anthroponotic transmission of resistant parasites could occur frontiersin.org.

Novel Formulation Research for Enhanced Sitamaquine Delivery in Leishmaniasis

Development and Characterization of Topical Formulations (e.g., Anhydrous Gels, Emulsions)

A range of topical formulations of Sitamaquine dihydrochloride (B599025), including anhydrous gels and emulsions, were developed for studies on experimental cutaneous leishmaniasis. oup.comherts.ac.uknih.gov These formulations were prepared using excipients that are either already acceptable for topical use or are currently undergoing regulatory approval. oup.comherts.ac.uknih.gov The rationale behind developing emulsion-type formulations was to potentially reduce the applied dose of this compound dihydrochloride and minimize its likely systemic uptake. researchgate.net Detailed formularies for these anhydrous gels and emulsions, including the calculated percentage weight by weight (% w/w) and dose for each formulation, were reported as part of the research findings. researchgate.net

In Vitro Studies on Skin Penetration and Retention in Murine Models

In vitro studies were conducted to assess the skin penetration and retention of this compound dihydrochloride from these novel topical formulations using murine models. An uptake study into murine skin confirmed the in vitro penetration and retention of this compound dihydrochloride. oup.comherts.ac.uknih.gov Preliminary in vitro studies specifically demonstrated that this compound dihydrochloride, when incorporated into gel formulations, readily penetrated full-thickness BALB/c mouse skin. researchgate.net To further optimize drug retention within the skin, this compound was reformulated into a gel with a lower concentration, as well as into oil-in-water (o/w) and water-in-oil (w/o) emulsions. researchgate.net Data on flux rates from this compound dihydrochloride gels were also reported, providing insights into the drug's permeation characteristics. researchgate.net

Animal Model Assessment of Novel Topical Formulations for Localized Leishmaniasis

Following in vitro characterization, several topical this compound dihydrochloride formulations underwent in vivo assessment in animal models of localized leishmaniasis. These formulations were tested against Leishmania major cutaneous lesions in BALB/c mice. oup.comherts.ac.uknih.gov The BALB/c mouse-Leishmania major model is recognized as a particularly rigorous non-cure model, where even standard antimonial drugs often show limited efficacy, and achieving absolute cure is rare. lshtm.ac.uk Despite the development and in vitro promise of these novel formulations, the in vivo studies indicated that none of the tested this compound dihydrochloride formulations appeared to significantly slow lesion progression or reduce parasite burden in this specific animal model. oup.comherts.ac.uknih.gov A subsequent in vivo study was conducted to investigate whether the emulsion-type formulations could potentially reduce toxicity or improve efficacy, utilizing a lower inoculum of Leishmania major promastigotes to delay the progression of lesion growth to ulceration. researchgate.net

Future Directions and Research Perspectives for Sitamaquine

Comprehensive Elucidation of Remaining Molecular Targets and Intrinsic Resistance Mechanisms

A complete understanding of Sitamaquine's molecular targets and the mechanisms by which Leishmania parasites develop intrinsic resistance is paramount for enhancing its efficacy and extending its lifespan as a therapeutic agent.

Molecular Targets

While this compound's effects on parasite morphology and its rapid accumulation within acidic compartments, such as acidocalcisomes, have been observed, its precise molecular targets have largely remained elusive wikipedia.orgfishersci.fi. Recent investigations have shed light on a key aspect of its mechanism of action, revealing that this compound induces a dose-dependent inhibition of complex II (succinate dehydrogenase) within the respiratory chain of Leishmania donovani promastigotes guidetopharmacology.orgwikipedia.orgmims.com. This inhibition leads to a subsequent decline in intracellular ATP levels and a reduction in mitochondrial electrochemical potential, ultimately triggering oxidative stress and an apoptosis-like death pathway in the parasites guidetopharmacology.org.

Mechanistically, this compound, as a lipophilic weak base, initially interacts with the anionic polar head groups of membrane phospholipids (B1166683). This is followed by its insertion into the parasite plasma membranes through hydrophobic interactions involving the quinoline (B57606) ring, leading to a deeper penetration into the lipid monolayer wikipedia.orgfishersci.fiwikipedia.orgwikipedia.orgciteab.com. Once internalized, this compound rapidly concentrates in the Leishmania cytosol wikipedia.orgwikipedia.orgciteab.com. Ongoing proteomic analyses are crucial for further identifying and validating these molecular targets, which could pave the way for the development of more potent analogs or combination therapies wikipedia.orgfishersci.fi.

Intrinsic Resistance Mechanisms

The emergence of drug resistance poses a significant challenge to antileishmanial chemotherapy. While this compound's relatively short elimination half-life has been hypothesized to mitigate the rapid development of resistance wikipedia.orgfishersci.fi, laboratory studies have successfully selected L. donovani clones with reduced susceptibility to the compound. These resistant strains exhibited a 5-fold decrease in susceptibility in promastigote forms and a 3-fold decrease in intramacrophage amastigote forms compared to wild-type strains wikipedia.org. Notably, this acquired resistance demonstrated stability even after prolonged subculturing in drug-free media or after in vivo passage, indicating a robust resistance phenotype wikipedia.org. No cross-resistance with other established antileishmanial agents has been observed, suggesting distinct resistance pathways wikipedia.org.

Common mechanisms of drug resistance in Leishmania include reduced drug uptake and increased drug efflux via membrane transporters fishersci.be. An ABCG-like transporter, LiABCG6, has been identified, and its overexpression has been shown to confer resistance to both miltefosine (B1683995) and this compound, implicating its potential role in this compound efflux wikipedia.orgwikipedia.org. Furthermore, this compound-resistant Leishmania strains have exhibited altered membrane lipid compositions, specifically a reduction in cholesterol and ergosterol (B1671047) levels fishersci.be. A detailed understanding of these intrinsic resistance mechanisms is vital for designing strategies to circumvent or overcome them, such as developing compounds that bypass efflux pumps or targeting alternative pathways.

Table 1: this compound Resistance in Leishmania donovani wikipedia.org

Parasite FormSusceptibility (IC50) in Resistant Line vs. Wild-TypeStability of ResistanceCross-Resistance with Other Antileishmanials
PromastigoteApproximately 5 times higherStableNot observed
Intramacrophage AmastigoteApproximately 3 times higherStableNot observed

Development and Application of Advanced Research Methodologies for Drug-Parasite Interaction Studies

Advancing the understanding of this compound's interaction with Leishmania parasites necessitates the continuous development and application of sophisticated research methodologies. Current approaches include the use of biomimetic models of Leishmania plasma membranes to meticulously study drug-lipid interactions wikipedia.orgwikipedia.orgciteab.com. Standardized assays, such as the MTT test, are routinely employed to assess parasite susceptibility to this compound wikipedia.orgwikipedia.orgciteab.com. Furthermore, advanced spectroscopic techniques like 1H NMR have been utilized to investigate the impact of this compound on lipid trafficking within the parasite wikipedia.orgwikipedia.orgciteab.com.

Assessment of this compound's Repurposing Potential and Exploration of Novel Therapeutic Applications beyond Leishmaniasis

The repurposing of existing drugs offers a cost-effective and accelerated pathway for discovering new therapeutic applications, leveraging established pharmacological and toxicological profiles mims.commims.com. This compound, as an 8-aminoquinoline (B160924), belongs to a class of compounds known for their broad antiparasitic properties guidetopharmacology.org. Its initial synthesis as part of an antimalarial program underscores its potential for applications beyond leishmaniasis wikipedia.orgmims.com. Historically, antimalarial quinolines such as chloroquine, mefloquine, primaquine (B1584692), and tafenoquine (B11912) have been explored in various drug repurposing initiatives wikipedia.orgmims.com. This precedent strongly supports the investigation of this compound's activity against other parasitic diseases.

Furthermore, the quinoline nucleus, a core structural component of this compound, is present in several compounds like Linomide, Camptothecin, and Topotecan, which exhibit significant anticancer properties wikipedia.org. This structural commonality suggests a broader therapeutic potential for this compound and its derivatives in areas beyond infectious diseases, particularly in oncology. While direct evidence of this compound being actively repurposed for specific diseases outside of leishmaniasis is not extensively documented in the provided information, its demonstrated ability to overcome ABC-mediated resistance to miltefosine and antimony in Leishmania is a significant finding wikipedia.org. This characteristic suggests its potential utility in combination therapies to combat multidrug resistance not only in leishmaniasis but also in other diseases where ABC transporters contribute to drug efflux and resistance, including certain cancers. The successful repurposing of miltefosine, originally an anticancer agent, for leishmaniasis treatment further reinforces the feasibility and value of exploring novel applications for this compound mims.com. Future research should systematically screen this compound against a diverse range of pathogens and disease models to fully uncover its repurposing potential.

Q & A

Q. What experimental models are most suitable for evaluating Sitamaquine's efficacy against visceral leishmaniasis (VL)?

Answer: Preclinical studies typically use Leishmania donovani-infected hamster or murine models to assess this compound's efficacy, as these models mimic human VL pathology. In vitro assays with intramacrophage amastigotes are critical for determining IC₅₀ values (e.g., 9.5–19.8 μM against L. donovani). Researchers should prioritize models that replicate drug bioavailability and parasite tropism, as this compound shows no activity in cutaneous leishmaniasis models .

Q. How does this compound's pharmacokinetic profile influence its dosing regimen in clinical trials?

Answer: this compound has a short elimination half-life (~26.1 hours in humans), necessitating once-daily oral dosing. Its low systemic bioavailability and pre-systemic hepatic metabolism (via cytochrome P-450) require dose optimization to balance efficacy and toxicity. Pharmacokinetic/pharmacodynamic (PK/PD) modeling in preclinical species (e.g., Beagle dogs) is essential to predict human exposure .

Q. What methodologies are used to study this compound's mechanism of action in Leishmania parasites?

Answer: Mechanistic studies employ fluorescent probes to track this compound's accumulation in parasite cytosol via diffusion and energy-independent processes. Mitochondrial targeting (e.g., succinate dehydrogenase inhibition) is assessed using respirometry and reactive oxygen species (ROS) assays. Membrane interaction studies (e.g., lipid bilayer models) reveal transient binding and efflux mechanisms .

Advanced Research Questions

Q. How can researchers reconcile contradictions in this compound's efficacy data across different in vitro assays?

Answer: Variations in inhibition rates (e.g., 30–90% at 50 µg/mL) may arise from differences in parasite strains, assay conditions (e.g., pH, temperature), or compound stability. Standardizing protocols (e.g., incubation time, solvent controls) and cross-validating results with orthogonal methods (e.g., flow cytometry vs. microscopy) can mitigate discrepancies .

Q. What experimental strategies mitigate the risk of this compound resistance in Leishmania?

Answer: In vitro drug pressure studies (e.g., stepwise exposure to 160 µM this compound) show a 5-fold increase in IC₅₀ for resistant L. donovani clones. Resistance monitoring via genomic sequencing (e.g., transporter gene mutations) and combination therapy trials (e.g., with miltefosine) are critical to delay resistance .

Q. How do this compound's metabolites contribute to its toxicity and efficacy?

Answer: Metabolites like the 4-CH₂OH derivative (major) and desethyl species (minor) are linked to nephrotoxicity and methemoglobinemia. Researchers use liver microsome assays (rat/hamster) to identify metabolic pathways and HPLC-MS to quantify metabolite levels in plasma/urine. Toxicity studies in macrophages and renal cell lines are necessary to dissect metabolite effects .

Q. What methodologies optimize this compound's bioanalytical detection in complex matrices?

Answer: Agilent Bond Elut DMS cards improve recovery rates (97–111%) for this compound in blood samples, but ion enhancement from endogenous compounds requires normalization. MRM (344.3 > 271.2) in LC-MS/MS mitigates interference, while controlling evaporation temperature (≤55°C) prevents isomerization artifacts .

Q. How can in vitro and in vivo data inform clinical trial design for this compound?

Answer: Phase II trials identified dose-dependent nephrotoxicity (≥2.5 mg/kg/day), prompting adaptive designs with safety endpoints (e.g., serum creatinine, methemoglobin levels). Preclinical PK/PD bridging studies and allometric scaling ensure human-equivalent dosing while minimizing adverse events .

Q. What computational approaches predict this compound's binding targets in Leishmania?

Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model this compound's interaction with mitochondrial enzymes (e.g., succinate dehydrogenase) and membrane transporters. Target validation via CRISPR-Cas9 knockout or overexpression studies confirms predicted binding sites .

Q. How do researchers address this compound's lack of efficacy in cutaneous leishmaniasis models?

Answer: Cutaneous models (e.g., L. major-infected mice) show no response due to differential drug distribution or parasite tropism. Topical formulations (e.g., this compound-loaded nanoparticles) and penetration enhancers (e.g., DMSO) are tested to improve dermal bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sitamaquine
Reactant of Route 2
Sitamaquine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.